![molecular formula C12H23NO5 B13597512 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the Boc protection process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alcohols or alkyl halides in the presence of a base
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The free amino acid
Substitution: Esters or ethers
Oxidation: Ketones
Reduction: Alcohols
Scientific Research Applications
(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-[(Methoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid
- (3S,4S)-4-[(Benzyloxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid
Uniqueness
The tert-butoxycarbonyl (Boc) group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions. This makes (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid a versatile intermediate in organic synthesis, especially in peptide chemistry .
Properties
Molecular Formula |
C12H23NO5 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16) |
InChI Key |
BZQOWFKRUIHRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

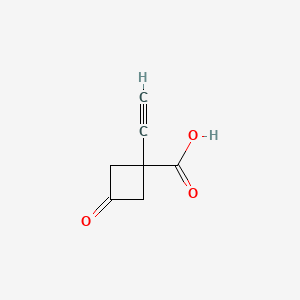

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


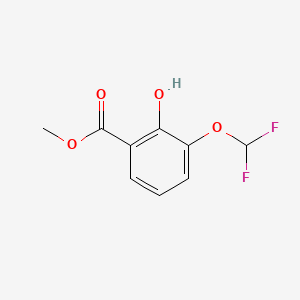
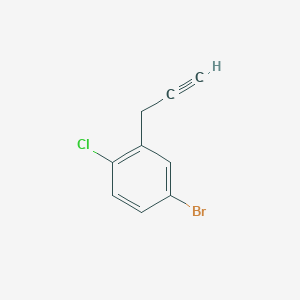
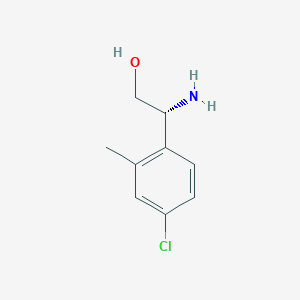
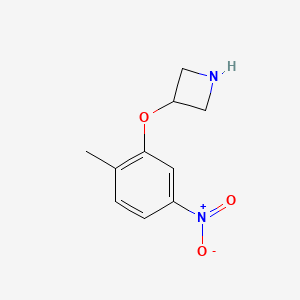


![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)
